A Technical Guide to the Crystal Structure Determination of Novel Phenanthrenone Derivatives: A Case Study of 10,10-dibenzyl-9(10H)-phenanthrenone
A Technical Guide to the Crystal Structure Determination of Novel Phenanthrenone Derivatives: A Case Study of 10,10-dibenzyl-9(10H)-phenanthrenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the writing of this guide, the specific crystal structure of 10,10-dibenzyl-9(10H)-phenanthrenone is not publicly available in crystallographic databases. Therefore, this document serves as an in-depth technical guide outlining the established methodologies for determining and analyzing the crystal structure of such a compound. A hypothetical, yet realistic, set of crystallographic data for 10,10-dibenzyl-9(10H)-phenanthrenone is presented for illustrative purposes.
Introduction: The Significance of Crystal Structure in Drug Discovery
The three-dimensional arrangement of atoms within a crystalline solid, known as its crystal structure, is a fundamental property that dictates many of its physicochemical characteristics, including solubility, stability, and bioavailability.[1][2] For professionals in drug development, a detailed understanding of a molecule's crystal structure is paramount. It provides invaluable insights into intermolecular interactions, conformational possibilities, and potential polymorphic forms, all of which can significantly impact a drug candidate's efficacy and safety profile.[3]
10,10-dibenzyl-9(10H)-phenanthrenone belongs to the phenanthrenone class of compounds, which are known for their diverse biological activities. The introduction of two benzyl groups at the C10 position creates a spiro-like center, which is expected to impart unique conformational and packing features. Elucidating the precise crystal structure of this molecule is a critical step in understanding its structure-activity relationship (SAR) and for guiding further derivatization in drug design.
This guide will provide a comprehensive overview of the experimental and computational workflow for determining the crystal structure of a novel compound like 10,10-dibenzyl-9(10H)-phenanthrenone, from crystal growth to data interpretation.
Hypothetical Crystallographic Data for 10,10-dibenzyl-9(10H)-phenanthrenone
To facilitate a detailed discussion on data interpretation, the following table presents a set of hypothetical but plausible crystallographic data for 10,10-dibenzyl-9(10H)-phenanthrenone.
| Parameter | Value |
| Empirical Formula | C28H22O |
| Formula Weight | 374.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1928.9(13) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.291 |
| Absorption Coefficient (mm⁻¹) | 0.078 |
| F(000) | 792 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15890 |
| Independent reflections | 4420 [R(int) = 0.035] |
| Completeness to theta = 28.00° (%) | 99.8 |
| Data / restraints / parameters | 4420 / 0 / 262 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
Methodology for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Step 1: Crystal Growth (Crystallization)
The first and often most challenging step is to grow high-quality single crystals of the compound. The crystals should be of sufficient size and have a well-ordered internal lattice. For a molecule like 10,10-dibenzyl-9(10H)-phenanthrenone, which is likely to be soluble in common organic solvents, several crystallization techniques can be employed:
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Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) is allowed to evaporate slowly at room temperature.[5]
-
Solvent/Antisolvent Diffusion: The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is poorly soluble) is slowly introduced. This can be done by layering the antisolvent on top of the solution or by placing the solution in a sealed container with a vial of the antisolvent.
-
Vapor Diffusion: Similar to the solvent/antisolvent method, but the antisolvent is introduced in the vapor phase.
The choice of solvents and conditions is often empirical and may require extensive screening.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
An X-ray beam is directed at the crystal, which is rotated to different orientations.[1] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.[6] A modern diffractometer uses a CCD or CMOS detector to record these diffraction patterns.[1]
Step 3: Data Processing and Structure Solution
The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections. The unit cell is the basic repeating block of the crystal lattice.[7][8]
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. The phases are crucial for calculating the electron density map. Several methods are used to solve the phase problem, including:
-
Direct Methods: These are ab initio methods that use statistical relationships between the intensities to determine the phases.
-
Patterson Methods: This method is particularly useful for compounds containing heavy atoms.
Once the initial phases are determined, an electron density map can be calculated.[9] This map shows the distribution of electrons in the unit cell, and from this, the positions of the atoms can be inferred.
Step 4: Structure Refinement
The initial atomic model is then refined to improve its agreement with the experimental diffraction data. This is an iterative process where the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors.[10]
The quality of the final refined structure is assessed using several metrics, including the R-factor (or R-value).[9] A lower R-factor indicates a better fit between the model and the experimental data.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the key stages in determining the crystal structure of a novel compound.
Caption: Workflow for the determination and analysis of a small molecule crystal structure.
Interpretation of Crystallographic Data
The hypothetical data presented in Table 1 provides a wealth of information about the molecular and crystal structure of 10,10-dibenzyl-9(10H)-phenanthrenone.
-
Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/c describe the symmetry of the crystal lattice.[7] The space group provides information about the symmetry operations (e.g., rotations, reflections) that can be applied to the unit cell to generate the entire crystal.
-
Unit Cell Dimensions and Volume: These parameters define the size and shape of the unit cell.[8]
-
Z: This indicates that there are four molecules of 10,10-dibenzyl-9(10H)-phenanthrenone in each unit cell.
-
R-indices: The R1 and wR2 values are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.[9] Lower values indicate a better fit.
-
Goodness-of-fit on F²: A value close to 1 suggests that the refinement model is a good fit for the data.
From the refined atomic coordinates (not shown in the table but would be present in the full crystallographic information file), one can determine precise bond lengths, bond angles, and torsion angles. This allows for a detailed analysis of the molecular geometry, including the conformation of the benzyl groups and any distortions in the phenanthrenone core. Furthermore, the arrangement of molecules within the unit cell reveals the nature of intermolecular interactions, such as van der Waals forces or potential C-H···O hydrogen bonds, which govern the crystal packing.
Conclusion
The determination of the single-crystal X-ray structure of a novel compound like 10,10-dibenzyl-9(10H)-phenanthrenone is a crucial step in its characterization. The detailed three-dimensional structural information obtained is invaluable for researchers in drug discovery and materials science, providing a solid foundation for understanding the compound's properties and for designing new molecules with enhanced activities. The methodologies outlined in this guide represent the gold standard for obtaining high-quality crystallographic data.
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Analysis of the quality of crystallographic data and the limitations of structural models. (2017, October 31). The Journal of General Physiology. Retrieved from [Link]
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